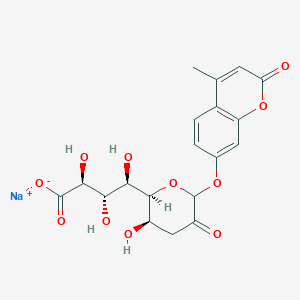
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt is a complex organic compound known for its unique chemical properties and applications in various scientific fields. It is often used in biochemical assays and research due to its fluorescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt involves multiple steps, starting with the preparation of the 4-Methylumbelliferyl moiety This is typically achieved through the reaction of 4-methylumbelliferone with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include purification steps such as crystallization, filtration, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in enzyme assays to study enzyme kinetics and activity.
Medicine: Utilized in diagnostic assays for detecting specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices.
Wirkmechanismus
The mechanism of action of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt involves its interaction with specific molecular targets, leading to fluorescence emission. This property is exploited in various assays to detect and quantify the presence of specific analytes. The pathways involved include the excitation of the compound by UV light, followed by the emission of light at a different wavelength.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylumbelliferyl-β-D-glucuronide
- 4-Methylumbelliferyl-α-D-galactopyranoside
- 4-Methylumbelliferyl-β-D-galactopyranoside
Uniqueness
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt is unique due to its specific structure, which imparts distinct fluorescent properties and makes it suitable for specialized applications in biochemical assays. Its ability to form stable sodium salts also enhances its solubility and usability in various research settings.
Eigenschaften
Molekularformel |
C19H19NaO11 |
|---|---|
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
sodium;(2S,3S,4R)-2,3,4-trihydroxy-4-[(2S,3R)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-oxooxan-2-yl]butanoate |
InChI |
InChI=1S/C19H20O11.Na/c1-7-4-13(22)29-12-5-8(2-3-9(7)12)28-19-11(21)6-10(20)17(30-19)15(24)14(23)16(25)18(26)27;/h2-5,10,14-17,19-20,23-25H,6H2,1H3,(H,26,27);/q;+1/p-1/t10-,14+,15-,16+,17+,19?;/m1./s1 |
InChI-Schlüssel |
NHQAQAOEMZSJDA-XXKSULJWSA-M |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(=O)C[C@H]([C@H](O3)[C@@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(=O)CC(C(O3)C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)

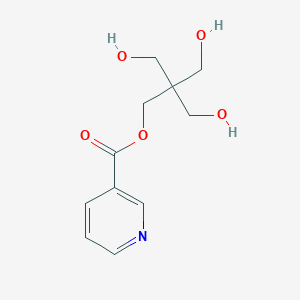


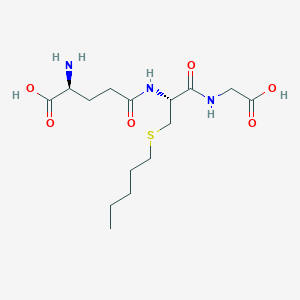
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

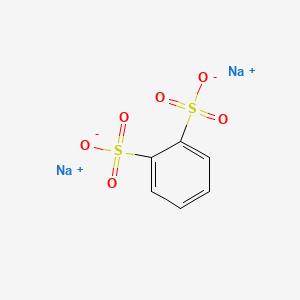
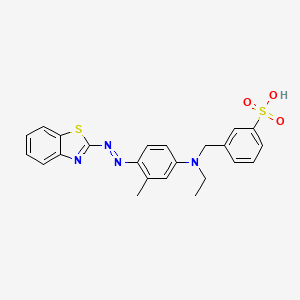
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
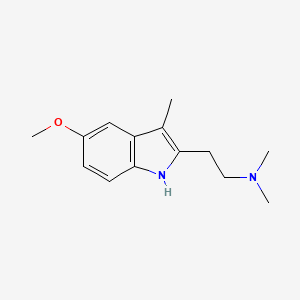
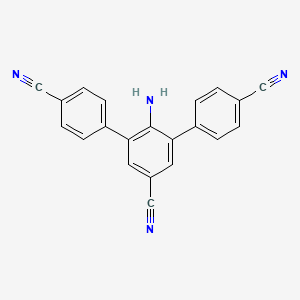
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
